1-Phenylprop-1-en-2-amine
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Overview
Description
1-Phenylprop-1-en-2-amine is an organic compound with the molecular formula C9H11N It is a derivative of phenylpropene and is characterized by the presence of a phenyl group attached to a propene chain with an amine group at the second carbon
Preparation Methods
1-Phenylprop-1-en-2-amine can be synthesized through several methods. One common synthetic route involves the reaction of acetophenone with formaldehyde and an amine hydrochloride in a Mannich reaction . This method allows for the formation of the desired amine with good yields. Industrial production methods may involve similar reactions but are optimized for large-scale production, ensuring high purity and efficiency.
Chemical Reactions Analysis
1-Phenylprop-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenylprop-1-en-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Phenylprop-1-en-2-amine involves its interaction with specific molecular targets. For instance, it can act on alpha-adrenergic receptors, leading to vasoconstriction and reduced tissue hyperemia . This interaction is crucial in its potential therapeutic applications, where it can influence various physiological pathways.
Comparison with Similar Compounds
1-Phenylprop-1-en-2-amine can be compared with similar compounds such as:
1-Phenylprop-2-en-1-amine: Similar in structure but differs in the position of the amine group.
2-Phenylprop-2-en-1-amine: Another structural isomer with different chemical properties.
1-Phenylpropan-2-amine: A related compound with a saturated propyl chain instead of a propene chain. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
109941-85-7 |
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Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1-phenylprop-1-en-2-amine |
InChI |
InChI=1S/C9H11N/c1-8(10)7-9-5-3-2-4-6-9/h2-7H,10H2,1H3 |
InChI Key |
BXYSFSIUKXZNSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)N |
Origin of Product |
United States |
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